molecular formula C21H18N2O2S B2637757 (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile CAS No. 476668-88-9

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile

Cat. No.: B2637757
CAS No.: 476668-88-9
M. Wt: 362.45
InChI Key: XTZCMXOVXMVNDR-YVLHZVERSA-N
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Description

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile is a synthetic small-molecule investigational compound designed for biochemical research. It is structurally characterized by a thiazole core linked to a (Z)-configured acrylonitrile moiety, a design motif found in potent inhibitors of tyrosine kinases . This compound is of significant interest in oncology research, particularly in the study of cellular-mesenchymal epithelial transition factor (c-Met) receptor signaling . The c-Met pathway is a critical mediator of tumor progression, and its dysregulation is associated with aggressive tumor growth, metastasis, and poor prognosis in various human cancers . As a potential type II c-Met inhibitor, this class of compounds binds to an inactive DFG-out conformation of the kinase, extending beyond the ATP active site to engage in additional hydrophobic interactions. This binding mode is a strategic approach to overcome resistance mutations that can arise at the ATP-binding site with type I inhibitors . The incorporation of the thiazole heterocycle, an electron-rich privileged scaffold in medicinal chemistry, is intended to facilitate crucial hydrogen-bonding interactions with the c-Met kinase domain, thereby enhancing potency and selectivity . Researchers can utilize this compound as a chemical tool to probe the mechanisms of c-Met-driven oncogenesis, investigate resistance mechanisms in cell-based assays, and evaluate its effects on cancer cell cycle arrest and apoptosis . Its application is strictly confined to basic scientific research.

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-14-4-6-15(7-5-14)10-17(12-22)21-23-18(13-26-21)16-8-9-19(24-2)20(11-16)25-3/h4-11,13H,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZCMXOVXMVNDR-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as iodine to yield the thiazole ring.

    Acrylonitrile Addition: The thiazole derivative is then subjected to a Knoevenagel condensation reaction with p-tolylacetonitrile in the presence of a base such as piperidine. This reaction forms the this compound compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the nitrile group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), often in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitrile group converted to an amine.

    Substitution: Functionalized derivatives with new substituents on the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to thiazole derivatives. For instance, thiazole-containing acrylonitriles have exhibited potent activity against various pathogens, including multidrug-resistant strains. The mechanism often involves inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes in bacterial replication and metabolism .

Case Study :
In a study conducted by Hazem Ali Mohamed et al., derivatives of thiazol-4-one/thiophene were synthesized and evaluated for their antimicrobial efficacy. The results indicated that certain derivatives displayed synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their effectiveness against resistant strains .

Anticancer Properties

Thiazole derivatives have been recognized for their potential anticancer activities. The compound in focus has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Study :
A patent filed for related dimethoxyphenyl-acrylonitrile derivatives outlines their use in cancer treatment, indicating that these compounds may interfere with cancer cell signaling pathways, leading to reduced tumor growth .

Organic Electronics

The unique electronic properties of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). Its ability to form stable thin films contributes to its utility in device fabrication.

Data Table: Comparison of Electronic Properties

PropertyValue
Energy Level (HOMO)5.1 eV
Energy Level (LUMO)2.8 eV
Band Gap2.3 eV

These properties suggest that the compound can effectively transport charge carriers, making it a candidate for further research in organic semiconductors.

Synthesis and Derivatives

The synthesis of this compound typically involves a multi-step process combining various synthetic methodologies such as Knoevenagel condensation and cyclization reactions.

Synthesis Pathway Overview :

  • Synthesize the thiazole precursor.
  • Perform Knoevenagel condensation with p-tolyl acrylonitrile.
  • Purify the final product through recrystallization.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways are still under investigation, but its effects on cellular processes are of significant interest.

Comparison with Similar Compounds

Structural and Electronic Features

Compound Name / ID Key Substituents Electronic Effects Planarity & Conformation
Target Compound 4-(3,4-dimethoxyphenyl)thiazole; 3-(p-tolyl) Electron-donating (methoxy, methyl) Thiazole core with moderate planarity
(Z)-3-(Benzofuran-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (13) Benzofuran instead of thiazole; 3,4-dimethoxyphenyl Electron-donating (methoxy) Extended aromatic system (benzofuran)
(Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (16) Benzo[d]thiazole fused ring Electron-donating (methoxy) High planarity (fused aromatic system)
4-(4-Fluorophenyl)-thiazole derivatives Fluorophenyl groups Electron-withdrawing (fluorine) Partial non-planarity (fluorophenyl)
(Z)-3-(Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Indole; 3,4,5-trimethoxyphenyl Electron-donating (methoxy) Planar with steric bulk

Key Observations :

  • The target compound’s thiazole core balances planarity and flexibility, unlike rigid fused systems (e.g., compound 16) .
  • Methoxy and methyl groups enhance lipophilicity compared to electron-withdrawing substituents (e.g., fluorine in ) .

Key Observations :

  • Compound 13 (benzofuran analog) shows potent activity (GI50 = 0.229 μM) against melanoma, suggesting the 3,4-dimethoxyphenyl group enhances cytotoxicity .
  • The target compound’s p-tolyl group may improve membrane permeability compared to polar substituents (e.g., nitro or hydroxy groups in ) .
  • Acrylonitriles with benzo[d]thiazole moieties () exhibit enzyme inhibition, implying the target compound’s thiazole could similarly interact with biological targets .

Key Observations :

  • The target compound likely follows Knoevenagel condensation, similar to and .
  • Yields for acrylonitriles vary (45–70%), influenced by substituent steric and electronic effects.

Biological Activity

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile, identified by its CAS number 476671-58-6, is a compound of interest due to its potential biological activities. This article aims to summarize the existing research on its biological effects, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O2SC_{21}H_{18}N_{2}O_{2}S, with a molecular weight of 362.4 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, combined with an acrylonitrile moiety that enhances its reactivity and potential therapeutic effects .

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole derivatives exhibit significant antimicrobial properties. In particular, the thiazole ring's ability to interact with bacterial enzymes has been explored. For instance, derivatives similar to this compound have shown promising results against various pathogens. One study reported minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structural features have been documented to exhibit potent AChE inhibitory activities. For example, a derivative with a comparable thiazole structure demonstrated an IC50 value of 2.7 µM in inhibiting AChE activity . This suggests that this compound may possess similar properties.

Antioxidant Activity

Thiazole derivatives are also recognized for their antioxidant properties. The presence of methoxy groups in the structure can enhance radical scavenging activity. Research indicates that compounds with such substituents can effectively neutralize free radicals, thereby reducing oxidative stress in biological systems.

Synthesis and Evaluation

In a recent study, a series of thiazole-based compounds were synthesized and evaluated for their biological activities. Among these, the compound exhibiting the closest structural resemblance to this compound showed significant AChE inhibition and antimicrobial activity . The study utilized molecular docking simulations to elucidate binding interactions with the target enzymes.

Comparative Analysis

The following table summarizes the biological activities of various thiazole derivatives compared to this compound:

Compound NameStructureMIC (µg/mL)AChE IC50 (µM)Antioxidant Activity
Compound ASimilar0.222.7High
Compound BSimilar0.255.0Moderate
This compoundTargetTBDTBDTBD

Q & A

Q. What are the optimal synthetic routes for (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via Hantzsch thiazole synthesis, followed by coupling with acrylonitrile derivatives. Key steps include:
  • Thiazole formation : Reacting 3,4-dimethoxyphenyl-substituted thioureas with α-haloketones under reflux in ethanol .
  • Acrylonitrile coupling : Using Wittig or Knoevenagel condensation to introduce the p-tolylacrylonitrile moiety, with strict control of temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to favor the Z-isomer .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .
    Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of sensitive methoxy groups .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include:
  • Thiazole C-2 proton at δ 7.8–8.2 ppm (doublet, J = 3–4 Hz) .
  • Methoxy groups (δ 3.8–3.9 ppm, singlet) and p-tolyl methyl (δ 2.3 ppm) .
  • IR Spectroscopy : CN stretch (ν ~2220 cm⁻¹) and C=S stretch (ν ~680 cm⁻¹) confirm acrylonitrile and thiazole moieties .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₂₁H₁₉N₃O₂S: 377.12 g/mol) with <2 ppm error .

Q. What in vitro assays are suitable for initial biological screening, and what positive controls should be used?

  • Methodological Answer :
  • Anticancer activity : NCI-60 cell line panel with GI₅₀ values (µM) as primary metrics. Use doxorubicin (GI₅₀ ~0.1–1 µM) as a control .
  • Enzyme inhibition : Kinase assays (e.g., EGFR or VEGFR-2) with staurosporine as a reference inhibitor (IC₅₀ ~nM range) .
  • Antimicrobial activity : Broth microdilution (MIC values) against S. aureus and E. coli, with ciprofloxacin as control (MIC ~0.5 µg/mL) .

Advanced Research Questions

Q. How do substituent variations on the phenyl rings affect pharmacological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
  • 3,4-Dimethoxyphenyl : Enhances solubility and π-π stacking with kinase ATP-binding pockets (e.g., 2.5-fold increase in VEGFR-2 inhibition vs. unsubstituted phenyl) .
  • p-Tolyl group : Methyl substitution improves metabolic stability (t₁/₂ >4 hrs in liver microsomes vs. <1 hr for nitro-substituted analogs) .
  • Thiazole modifications : Replacing sulfur with oxygen reduces cytotoxicity (e.g., GI₅₀ >10 µM in MCF-7 cells) .
    Table 1 : Comparative GI₅₀ values for analogs
Substituent on ThiazoleGI₅₀ (MDA-MB-435, µM)
3,4-Dimethoxyphenyl0.229
4-Nitrophenyl1.12
4-Chlorophenyl3.45

Q. How can computational methods resolve contradictions in biological assay data?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Identifies binding poses in targets like tubulin or kinases. Conflicting cytotoxicity data may arise from off-target effects (e.g., compound binding to both EGFR and hERG channels) .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes. For example, a 20-ns simulation can explain why a high-docking-score compound fails in vitro due to poor binding persistence (<5 ns) .
  • QSAR models : Use Random Forest or SVM algorithms to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity, resolving outliers via residual analysis .

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodological Answer :
  • Forced degradation (ICH guidelines) : Expose to 40°C/75% RH for 4 weeks. HPLC-MS identifies major degradation products (e.g., hydrolysis of nitrile to amide at pH <3) .
  • Stabilization methods :
  • Lyophilization with trehalose (5% w/v) reduces aqueous hydrolysis .
  • Storage in amber vials under argon prevents photooxidation of methoxy groups .
  • Degradation kinetics : Pseudo-first-order modeling (Arrhenius equation) predicts shelf-life (t₉₀ >24 months at 25°C) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo anticancer efficacy?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration in vivo) .
  • Metabolite identification (LC-MS/MS) : Rapid hepatic glucuronidation may explain reduced efficacy despite high in vitro potency .
  • Tumor penetration studies : Use multicellular tumor spheroids (MCTS) to assess diffusion limitations (e.g., 50% lower uptake in hypoxic cores) .

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